
O-Desmethyl Mebeverine Acid
Übersicht
Beschreibung
O-desmethyl Mebeverine acid, also known as 4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino] butanoic acid, is a metabolite of Mebeverine. Mebeverine is a myotropic antispasmodic agent primarily used to relieve spasms in the gastrointestinal tract. The compound is characterized by its molecular formula C15H23NO3 and a molecular weight of 265.35 .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von O-Desmethyl-Mebeverinsäure beinhaltet die Hydrolyse von Mebeverin. Mebeverin, ein Ester, wird in Gegenwart von Esterasen schnell hydrolysiert, wobei seine primären Metaboliten, einschließlich O-Desmethyl-Mebeverinsäure, gebildet werden . Die Reaktion erfolgt typischerweise unter milden Bedingungen, wobei wässrige Lösungen und geeignete pH-Einstellungen verwendet werden, um den Hydrolyseprozess zu erleichtern.
Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von O-Desmethyl-Mebeverinsäure einem ähnlichen Hydrolyseweg. Das Verfahren beinhaltet die kontrollierte Hydrolyse von Mebeverin unter optimierten Bedingungen, um eine hohe Ausbeute und Reinheit des gewünschten Metaboliten zu gewährleisten. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) ist für die Reinigung und Quantifizierung der Verbindung üblich .
Analyse Chemischer Reaktionen
Reaktionstypen: O-Desmethyl-Mebeverinsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden von den funktionellen Gruppen beeinflusst, die in der Verbindung vorhanden sind, wie z. B. Hydroxyl- und Aminogruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden, um O-Desmethyl-Mebeverinsäure zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden für Reduktionsreaktionen verwendet.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3) durchgeführt werden.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation entsprechende Ketone oder Aldehyde ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
O-Desmethyl Mebeverine Acid is produced through the metabolic pathway of Mebeverine, which undergoes hydrolysis and demethylation. The primary metabolites include Mebeverine Acid and Desmethyl Mebeverine Acid, with this compound being a crucial component in understanding the drug's pharmacokinetic profile.
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value (Mean ± SD) |
---|---|
Cmax (ng/ml) | 291.81 ± 125.92 |
Tmax (h) | 3.19 ± 1.48 |
AUC0-t (ng.h/ml) | 2191.85 ± 542.94 |
These parameters indicate that this compound reaches peak plasma concentrations within approximately 3 hours post-administration, demonstrating significant bioavailability and systemic exposure in human subjects .
Therapeutic Implications
This compound's role as a metabolite provides insights into the therapeutic efficacy of Mebeverine in treating conditions such as Irritable Bowel Syndrome (IBS). Studies have shown that Mebeverine exhibits myotropic antispasmodic effects by blocking sodium and calcium channels in smooth muscle cells, thereby alleviating gastrointestinal spasms .
Case Study: Efficacy in IBS Treatment
A systematic review evaluated the efficacy of Mebeverine in IBS management, revealing that while it is well-tolerated, its effectiveness compared to placebo was not statistically significant . However, the presence of metabolites like this compound may contribute to the overall therapeutic effect by enhancing the drug's action on smooth muscle relaxation.
Analytical Methods for Detection
The detection and quantification of this compound in biological samples are essential for pharmacokinetic studies. Recent advancements in analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) have enabled rapid and sensitive determination of this metabolite in human plasma .
Table 2: Analytical Techniques for this compound
Technique | Description |
---|---|
HPLC-MS/MS | High sensitivity and specificity for metabolite detection in plasma samples. |
GC-MS | Used for identifying metabolic pathways and confirming metabolite structures. |
Future Research Directions
Further research is warranted to explore the full therapeutic potential of this compound and its metabolites. Investigations into its pharmacodynamics, long-term effects, and interactions with other medications could provide valuable insights into optimizing treatment protocols for gastrointestinal disorders.
Wirkmechanismus
O-desmethyl Mebeverine acid exerts its effects by interacting with smooth muscle cells in the gastrointestinal tract. The compound acts as a musculotropic antispasmodic agent, selectively targeting the smooth muscles and altering their contractile activity. This action is believed to involve the blockade of fast sodium channels and slow calcium channels on the membrane of myocytes, preventing muscle contraction and relieving spasms .
Vergleich Mit ähnlichen Verbindungen
Mebeverine: The parent compound, used as an antispasmodic agent.
Mebeverine acid: Another primary metabolite of Mebeverine.
Mebeverine alcohol: A metabolite formed during the hydrolysis of Mebeverine.
Comparison: O-desmethyl Mebeverine acid is unique due to its specific structural modifications, which influence its metabolic stability and pharmacological activity. Unlike Mebeverine, which is rapidly hydrolyzed, this compound exhibits a longer half-life and distinct pharmacokinetic properties. This uniqueness makes it a valuable compound for studying the metabolism and therapeutic effects of Mebeverine .
Biologische Aktivität
O-Desmethyl Mebeverine Acid (ODMA) is a significant metabolite of the drug Mebeverine, which is primarily used as a musculotropic antispasmodic agent for treating abdominal cramps and irritable bowel syndrome (IBS). This article explores the biological activity of ODMA, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.
- Molecular Formula : C₁₅H₂₃NO₃
- Molecular Weight : 265.348 g/mol
- CAS Number : 586357-02-0
ODMA retains antispasmodic properties similar to its parent compound, Mebeverine. It primarily functions by inhibiting gastrointestinal motility and reducing spasms in smooth muscle tissue. This action is crucial for alleviating symptoms associated with IBS and other gastrointestinal disorders .
Pharmacokinetics
ODMA's pharmacokinetic profile is enhanced by its deuterium-labeled variants, such as this compound D5. The incorporation of deuterium allows researchers to track the compound's metabolism more accurately using mass spectrometry techniques. This tracking provides insights into absorption, distribution, metabolism, and elimination (ADME) processes, which are vital for understanding its efficacy and safety profile .
In Vitro Studies
Recent studies have evaluated the biological activity of ODMA through various in vitro assays:
- Antispasmodic Activity : ODMA was shown to inhibit contractions in isolated smooth muscle preparations, confirming its role as an antispasmodic agent.
- Cytotoxicity Testing : In experiments involving human malignant leukemic cell lines (LAMA-84, K-562), ODMA exhibited no cytotoxic effects at tested concentrations, indicating a favorable safety profile for therapeutic use .
In Silico Studies
Computational modeling has been employed to predict the interactions of ODMA with various biological targets. Molecular docking studies suggest that ODMA may interact with calcium channels, modulating calcium influx and influencing smooth muscle cell responses .
Comparative Analysis with Related Compounds
The following table summarizes the properties of ODMA compared to its parent compound and other related metabolites:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₅H₂₃NO₃ | Antispasmodic activity; metabolite of Mebeverine |
Mebeverine | C₁₅H₂₁NO₃ | Parent compound; broader application |
O-Methyl Mebeverine | C₁₅H₂₁NO₃ | Lacks deuterium labeling |
This comparison highlights the structural similarities and differences that contribute to their respective biological activities.
Clinical Relevance
In clinical settings, ODMA has been noted for its role in managing IBS symptoms. Case studies indicate that patients receiving treatment with Mebeverine often show improved gastrointestinal function, attributed in part to the actions of ODMA .
Eigenschaften
IUPAC Name |
4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTCBAFIXOMULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661899 | |
Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586357-02-0 | |
Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.